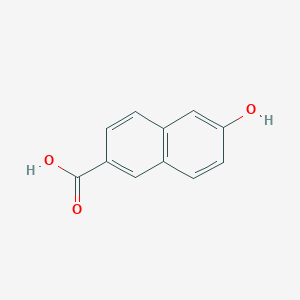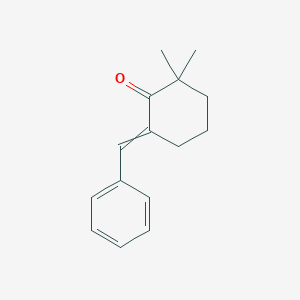![molecular formula C14H13NO B101573 2-[2-(4-methoxyphenyl)ethenyl]pyridine CAS No. 19036-99-8](/img/structure/B101573.png)
2-[2-(4-methoxyphenyl)ethenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-methoxyphenyl)ethenyl]pyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring substituted with a 2-[(1E)-2-(4-methoxyphenyl)ethenyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-methoxyphenyl)ethenyl]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with pyridine-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds via a condensation reaction, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(4-methoxyphenyl)ethenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the pyridine ring is substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Electrophiles such as halogens, nitrating agents, under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-[2-(4-methoxyphenyl)ethenyl]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Explored for its therapeutic potential in treating various diseases. It is studied for its interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)ethenyl]pyridine involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The exact mechanism may vary depending on the biological context and the specific application. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
- Pyridine, 3-[(1E)-2-(4-methoxyphenyl)ethenyl]-
- Pyridine, 4-ethenyl-
- Pyridine, 4-[(1E)-2-[4-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]phenyl]ethenyl]-
Comparison: 2-[2-(4-methoxyphenyl)ethenyl]pyridine is unique due to its specific substitution pattern on the pyridine ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For example, the position of the methoxyphenyl group can influence the compound’s reactivity and interaction with biological targets. The presence of the ethenyl group also contributes to its unique chemical behavior.
Properties
CAS No. |
19036-99-8 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C14H13NO/c1-16-14-9-6-12(7-10-14)5-8-13-4-2-3-11-15-13/h2-11H,1H3 |
InChI Key |
YVXLWJRTXKPYON-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


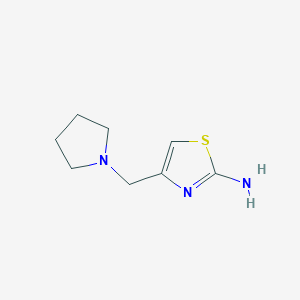

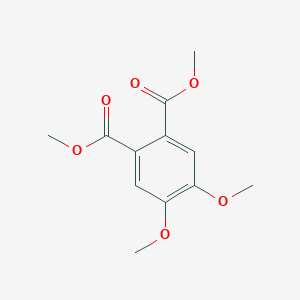
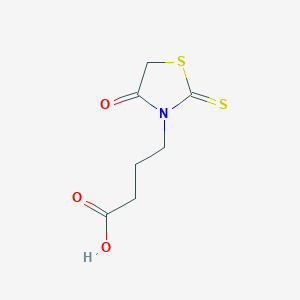
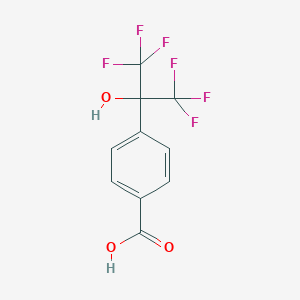
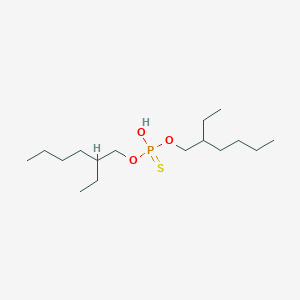

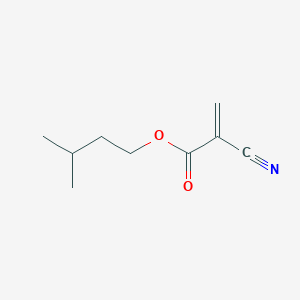
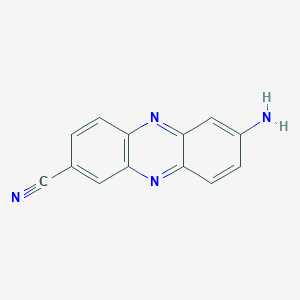


![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)
